1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a triazole ring fused with a benzene ring, making it a benzo-fused triazole derivative
Mechanism of Action
Target of Action
Similar compounds such as imidazole and triazole derivatives have been known to exhibit a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
It’s worth noting that triazole derivatives, which share a similar structure, have been reported to bind to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures, such as imidazole and triazole derivatives, have been found to interact with various biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid. For instance, the compound’s stability may be affected by temperature and pH . .
Preparation Methods
The synthesis of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzoic acid with methyl isocyanate in the presence of a catalyst can lead to the formation of the desired triazole derivative. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of solvents, temperature control, and catalysts play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Scientific Research Applications
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can be compared with other similar compounds, such as:
1H-benzo[d][1,2,3]triazole-4-carboxylic acid: This compound lacks the methyl group at the 1st position, which may affect its chemical reactivity and biological activity.
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: This compound features a benzimidazole ring instead of a triazole ring, leading to different chemical and biological properties.
1,2,3-Benzotriazole: A simpler triazole derivative without the carboxylic acid group, which may limit its applications compared to this compound.
Properties
IUPAC Name |
3-methylbenzotriazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPJOTVJWOFFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147137-39-1 | |
Record name | 1-methyl-1H-1,2,3-benzotriazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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